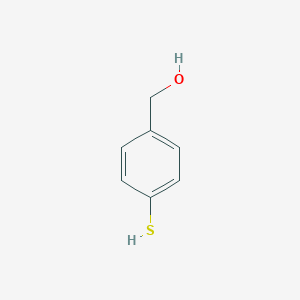

4-メルカプトベンジルアルコール

説明

Synthesis Analysis

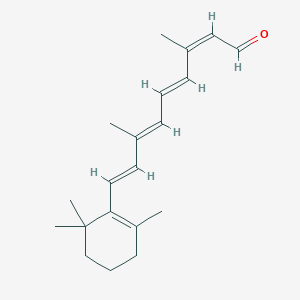

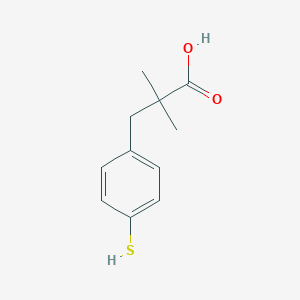

The synthesis of 4-Mercaptobenzyl alcohol and related compounds involves chemodivergent reactions, such as [5+2] cyclization and hydroxysulfenylation reactions, in the presence of Brønsted acid. These reactions provide efficient methods for constructing complex molecular scaffolds and synthesizing β-hydroxy sulfides with good yields and excellent diastereoselectivities (Zhao et al., 2016). Additionally, other synthesis approaches involve the use of o-bromobenzyl alcohols as novel annulating reagents in palladium-catalyzed reactions to form polycyclic aromatic hydrocarbons through sequential C-C bond formations (Iwasaki et al., 2015).

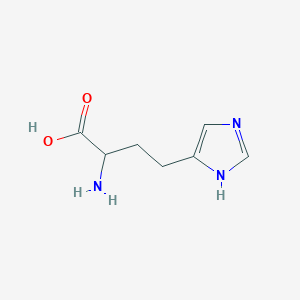

Molecular Structure Analysis

Molecular structure analysis, including vibrational spectroscopy and density functional theory (DFT) studies, play a crucial role in understanding the properties of 4-Mercaptobenzyl alcohol derivatives. For example, detailed studies on compounds like 2-(4-fluorobenzylideneamino)-3-mercaptopropanoic acid have been conducted to predict their IR and Raman spectra, providing insights into their structural characteristics and confirming their compositions through various spectroscopic methods (Ye et al., 2007).

Chemical Reactions and Properties

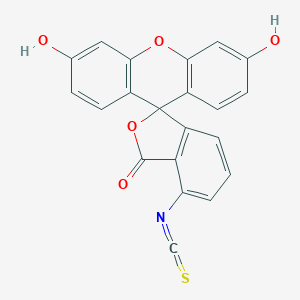

Chemical reactions involving 4-Mercaptobenzyl alcohol derivatives include photocatalytic oxidations where these compounds are transformed into corresponding aldehydes with high conversion and selectivity under visible light irradiation. Such reactions demonstrate the compound's utility in green chemistry applications (Higashimoto et al., 2009). Moreover, catalytic activities of related mercaptobenzyl sulfonates in S-benzylation processes highlight the chemical versatility of this class of compounds (Cowper et al., 2015).

Physical Properties Analysis

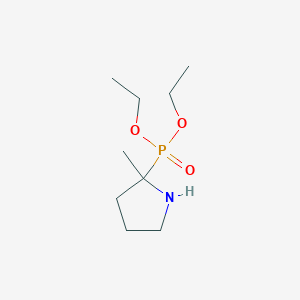

The physical properties of 4-Mercaptobenzyl alcohol and its derivatives are crucial for their application in various fields. Studies on their vibrational spectra and molecular electrostatic potential surface calculations reveal important aspects of their reactivity and interactions with other molecules. Such analyses are fundamental for designing new compounds with desired physical and chemical properties (Li et al., 2015).

科学的研究の応用

合成と性質

“4-メルカプトベンジルアルコール”は、化学、生物学、産業において広く重要な、多様な有機化合物群であるアルコールの一種です . その独特な化学的性質と汎用性の高い反応性は、無数の複雑な分子や材料を合成するための不可欠な構成要素となっています . その性質を理解することは、化学反応におけるその挙動を予測し、合成戦略を設計するために不可欠です .

医薬品における用途

“4-メルカプトベンジルアルコール”を含むアルコールは、医薬品業界で用途があります . これらは様々な薬の合成に使用され、プロドラッグ用のプロモイエティを含むように修飾することができます .

材料科学における用途

アルコールは材料科学にも使用されています . これらは複雑な分子や材料の合成に使用され、様々な分野におけるその汎用性と重要性を示しています .

産業プロセス

産業プロセスにおいて、アルコールは科学技術革新を促進する上で中心的な役割を果たしています . 合成方法、物理的性質、化学反応性、用途などの包括的な探求を通じて、研究者は貴重な洞察を得ます .

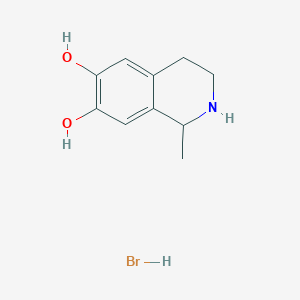

プロドラッグおよびADCにおける無痕薬物放出

“4-メルカプトベンジルアルコール”は、チオビニルケトンを用いたチオール応答性リンカーシステムで使用できます。このシステムは、治療薬の無痕放出のために、マイケルアクセプターの共役付加脱離機構に依存しています

作用機序

- The retro-Michael reaction can then liberate the 2-mercaptoethanol or 4-mercaptobenzyl alcohol-based linker, resulting in irreversible drug release .

- Impact on Bioavailability : The reversible nature of the thioacetal formation allows controlled drug release .

Mode of Action

Biochemical Pathways

Pharmacokinetics

Action Environment

特性

IUPAC Name |

(4-sulfanylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c8-5-6-1-3-7(9)4-2-6/h1-4,8-9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKHQENGCLDART-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405479 | |

| Record name | 4-Mercaptobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53339-53-0 | |

| Record name | 4-Mercaptobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-sulfanylphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

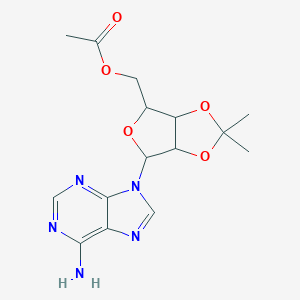

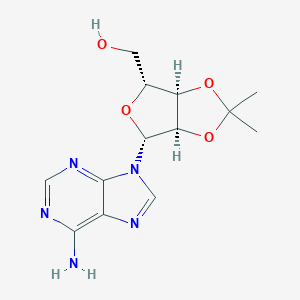

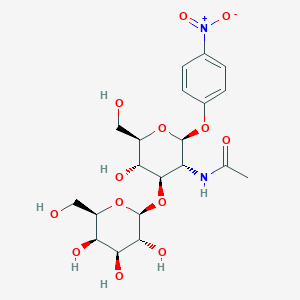

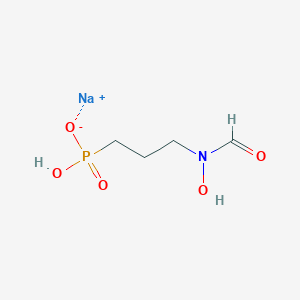

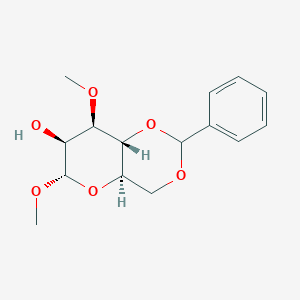

Feasible Synthetic Routes

Q & A

Q1: How does 4-mercaptobenzyl alcohol interact with poly(vinyl chloride) (PVC), and what are the implications of this interaction?

A1: 4-Mercaptobenzyl alcohol exhibits a selective reaction with the chlorine atoms present in PVC. This reaction leads to the substitution of chlorine atoms with the thiol group (-SH) of 4-mercaptobenzyl alcohol, resulting in a modified PVC structure containing free hydroxyl groups (-OH) [, ]. This modification allows for further functionalization and crosslinking of the PVC material. The presence of hydroxyl groups enables the formation of both chemical and physical networks within the PVC matrix, significantly impacting its mechanical and thermal properties [].

Q2: What makes 4-mercaptobenzyl alcohol particularly suitable for modifying PVC compared to other similar compounds?

A2: The bifunctionality of 4-mercaptobenzyl alcohol plays a crucial role in its suitability for PVC modification. While the thiol group readily reacts with PVC, the hydroxyl group remains available for subsequent reactions, such as crosslinking with hexamethylene diisocyanate []. This controlled, two-step modification allows for tailoring the network density and thus the mechanical properties of the resulting PVC elastomers [].

Q3: Can the interaction of 4-mercaptobenzyl alcohol with metal nanoparticles be exploited for chemical reactions?

A3: Yes, research indicates that 4-mercaptobenzyl alcohol can adsorb onto gold nanoparticles. Upon plasmon excitation of these nanoparticles, energetic hot charge carriers are generated. These carriers can then transfer to the adsorbed 4-mercaptobenzyl alcohol molecules, triggering a chemical reaction []. Specifically, this interaction facilitates a bond-cleavage process known as β-cleavage, highlighting the potential of 4-mercaptobenzyl alcohol in plasmon-driven chemistry and catalysis [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。